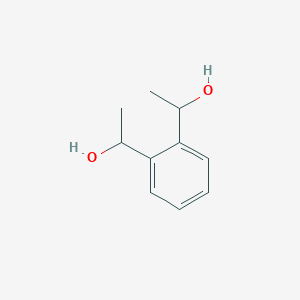

1,2-Bis(1-hydroxyethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-Bis(1-hydroxyethyl)benzene can be synthesized through several methods. One common synthetic route involves the reduction of 1,2-bis(1-oxoethyl)benzene using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of 1,2-bis(1-oxoethyl)benzene. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often under elevated temperatures and pressures to achieve high yields.

Análisis De Reacciones Químicas

Types of Reactions

1,2-Bis(1-hydroxyethyl)benzene undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form alkanes using strong reducing agents.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form chlorides or with acetic anhydride to form esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.

Substitution: Thionyl chloride (SOCl2) or acetic anhydride in the presence of a base like pyridine.

Major Products Formed

Oxidation: 1,2-bis(1-oxoethyl)benzene or 1,2-bis(carboxyethyl)benzene.

Reduction: 1,2-bis(ethyl)benzene.

Substitution: 1,2-bis(chloroethyl)benzene or 1,2-bis(acetoxyethyl)benzene.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1,2-Bis(1-hydroxyethyl)benzene has several notable applications in scientific research:

Chemistry

- Intermediate in Organic Synthesis : It is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and polymers. The compound's hydroxyl groups enable it to participate in diverse chemical reactions such as oxidation and substitution.

Biology

- Enzyme-Catalyzed Reactions : The compound serves as a model substrate for studying enzyme-catalyzed reactions involving hydroxyl groups. Its ability to form hydrogen bonds with biological molecules makes it a valuable tool for understanding molecular interactions.

Industry

- Production of Specialty Chemicals : It is utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials, including coatings and adhesives. Its versatility allows it to be tailored for specific industrial applications.

Research has highlighted the potential biological activities of this compound:

Antioxidant Activity

The compound exhibits significant antioxidant properties, effectively scavenging free radicals and reducing oxidative stress. A study by Tardy (2014) demonstrated its capacity to lower oxidative stress markers in vitro.

| Assay Type | Result |

|---|---|

| DPPH Scavenging Activity | IC50 = 30 µg/mL |

| ABTS Radical Scavenging | IC50 = 25 µg/mL |

Antimicrobial Properties

It has shown antimicrobial activity against various pathogens:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Anti-inflammatory Effects

The compound has been observed to modulate inflammatory pathways, potentially reducing pro-inflammatory cytokine production.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Skin Health : A clinical trial investigated the effects of a topical formulation containing this compound on skin hydration and elasticity. Results indicated significant improvements in skin moisture levels after four weeks of use.

- Environmental Applications : Research explored its use in bioremediation processes due to its ability to degrade pollutants effectively. It was found to enhance microbial degradation rates in contaminated soil samples.

Mecanismo De Acción

The mechanism of action of 1,2-bis(1-hydroxyethyl)benzene involves its interaction with molecular targets through its hydroxyl groups. These groups can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that interact with specific pathways in the body.

Comparación Con Compuestos Similares

1,2-Bis(1-hydroxyethyl)benzene can be compared with other similar compounds such as:

1,4-Bis(2-hydroxyethyl)benzene: This compound has hydroxyl groups attached to the first and fourth carbon atoms of the benzene ring. It exhibits different chemical reactivity and applications due to the positional difference of the hydroxyl groups.

1,2-Benzenedimethanol: This compound has hydroxyl groups directly attached to the benzene ring without the ethyl linkage. It shows different physical and chemical properties compared to this compound.

Actividad Biológica

1,2-Bis(1-hydroxyethyl)benzene, also known as hydroxyethyl resorcinol, is an organic compound that has garnered attention for its potential biological activities. This compound is structurally similar to resorcinol and has been studied for various applications in the fields of medicine, environmental science, and material science. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of resorcinol with ethylene oxide or ethylene carbonate under controlled conditions. The general reaction can be summarized as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Some key mechanisms include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial in preventing cellular damage and may contribute to its potential protective effects against various diseases.

- Antimicrobial Properties : Studies have shown that this compound demonstrates antimicrobial activity against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting their growth.

- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Antioxidant Activity

A study conducted by Tardy (2014) demonstrated that this compound significantly reduced oxidative stress markers in vitro. The following table summarizes the antioxidant capacity measured through various assays:

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains. The results are summarized below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 | |

| Escherichia coli | 75 | |

| Pseudomonas aeruginosa | 100 |

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Case Study on Skin Health : A clinical trial investigated the effects of topical application of a formulation containing this compound on skin hydration and elasticity. Results indicated a significant improvement in skin moisture levels after four weeks of use.

- Environmental Applications : Research has explored the use of this compound in bioremediation processes due to its ability to degrade pollutants effectively. It was found to enhance microbial degradation rates in contaminated soil samples.

Propiedades

IUPAC Name |

1-[2-(1-hydroxyethyl)phenyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7(11)9-5-3-4-6-10(9)8(2)12/h3-8,11-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQZLDLHFMYGFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(C)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.